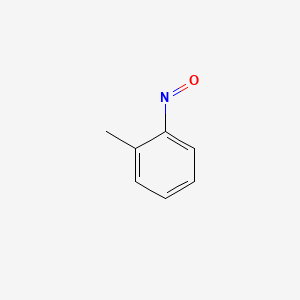

2-Nitrosotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677512. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-nitrosobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-6-4-2-3-5-7(6)8-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLBRQVYXPMCFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021065 | |

| Record name | 2-Nitrosotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-23-4 | |

| Record name | 2-Nitrosotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrosotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrosotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrosotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-nitrosotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROSOTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2P2O30ZSS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitrosotoluene (CAS 611-23-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrosotoluene, with the CAS registry number 611-23-4, is an aromatic nitroso compound characterized by a toluene molecule substituted with a nitroso group (-N=O) at the ortho position.[1][2] While its nitro counterpart, 2-nitrotoluene, is a high-production-volume chemical used extensively in the synthesis of dyes, agrochemicals, and explosives, this compound serves as a more specialized but highly reactive intermediate in organic synthesis.[3][4][5] The unique electronic properties of the nitroso group make it a valuable synthon for creating complex nitrogen-containing molecules, attracting interest in medicinal chemistry and drug discovery.[6][7] This guide provides a comprehensive technical overview of this compound, covering its synthesis, chemical properties, reactivity, analytical characterization, and safety protocols, with a focus on its application in research and development.

Section 1: Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature.[8][9] Understanding its fundamental properties is critical for its effective use in experimental design, from solvent selection to reaction temperature control and purification strategies.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Source(s) |

| CAS Number | 611-23-4 | [1][2] |

| Molecular Formula | C₇H₇NO | [1][2] |

| Molecular Weight | 121.14 g/mol | [2][9] |

| Appearance | Colorless to solid | [2][8] |

| Melting Point | 72-75 °C | [9] |

| Boiling Point | ~199.9 °C at 760 mmHg | [2] |

| Storage Temperature | 2-8°C | [9] |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and benzene. | [3][10] |

| XLogP3 | 1.7 - 2.47 | [2] |

Spectroscopic Profile

Structural elucidation and confirmation of this compound rely on standard spectroscopic techniques. The nitroso group imparts distinct features in its spectra.

| Spectroscopy | Characteristic Features |

| ¹H NMR | Signals corresponding to the aromatic protons are influenced by the ortho-nitroso and methyl groups, leading to a complex splitting pattern in the aromatic region (~7.0-8.0 ppm). A distinct singlet for the methyl (CH₃) protons appears upfield. |

| ¹³C NMR | The spectrum shows seven distinct carbon signals, including the methyl carbon, four aromatic CH carbons, and two quaternary carbons (one attached to the methyl group and one to the nitroso group). |

| Infrared (IR) | The IR spectrum is characterized by a strong absorption band corresponding to the N=O stretching vibration, typically found in the range of 1500-1600 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also prominent. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z 121, corresponding to the molecular weight of the compound. Fragmentation patterns often involve the loss of the nitroso group (·NO) or other characteristic fragments. |

Section 2: Synthesis and Chemical Reactivity

The synthesis of C-nitroso compounds can be challenging due to their high reactivity and potential instability.[7][11] Unlike the straightforward nitration of toluene to produce 2-nitrotoluene, the synthesis of this compound requires more nuanced approaches, typically involving oxidation of a reduced nitrogen precursor or careful reduction of the corresponding nitro compound.

Key Synthetic Routes

The most common laboratory and industrial preparations involve the oxidation of corresponding anilines or hydroxylamines.

-

Oxidation of o-Toluidine (2-Methylaniline) : A widely used method for preparing nitrosoarenes is the oxidation of the corresponding aniline.[6] Oxidizing agents like Caro's acid (peroxymonosulfuric acid) or Oxone® can effectively convert the amino group to a nitroso group under controlled conditions. The causality here lies in the ability of these powerful oxidizing agents to add an oxygen atom to the nitrogen of the primary amine, followed by elimination to form the N=O double bond.

-

Reduction of 2-Nitrotoluene : Partial reduction of the parent nitro compound, 2-nitrotoluene, can yield this compound. This requires careful selection of reducing agents and conditions to avoid over-reduction to the hydroxylamine or the amine (o-toluidine).[12] Reagents such as zinc dust in a neutral aqueous solution or specific catalytic hydrogenation systems can be employed to stop the reduction at the nitroso stage.

dot

Caption: Key synthetic pathways to this compound.

Experimental Protocol: Oxidation of o-Toluidine

This protocol is a representative procedure for the synthesis of nitrosoarenes via oxidation. Causality Note: The use of a biphasic system (e.g., dichloromethane/water) and a phase-transfer catalyst can improve reaction efficiency by bringing the aqueous oxidant into contact with the organic-soluble substrate.

-

Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve o-toluidine in dichloromethane (DCM). Cool the solution to 0-5 °C in an ice bath.

-

Oxidant Preparation : Separately, prepare a solution of Oxone® (potassium peroxymonosulfate) in water.

-

Reagent Addition : Add the Oxone® solution dropwise to the stirred DCM solution of o-toluidine over 1-2 hours, ensuring the temperature is maintained below 10 °C. The reaction is exothermic, and slow addition is critical to prevent over-oxidation to the nitro compound.

-

Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup : Once the reaction is complete, separate the organic layer. Wash the DCM layer sequentially with a sodium bisulfite solution (to quench excess oxidant), saturated sodium bicarbonate solution, and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The nitroso group is a highly versatile functional group in organic synthesis.[6][13]

-

Diels-Alder Reactions : As a potent dienophile, the nitroso group participates in hetero-Diels-Alder reactions with dienes to form six-membered heterocyclic rings (dihydro-1,2-oxazines), which are valuable scaffolds in medicinal chemistry.[13]

-

Ene Reactions : It can react with alkenes bearing an allylic hydrogen in an ene reaction.

-

Condensation Reactions : Nitrosoarenes condense with active methylene compounds to form imines or with anilines to form azoxybenzenes.

-

Trapping Agent for Radicals : The nitroso group is an excellent spin trap, reacting with transient radical species to form stable nitroxide radicals that can be detected by Electron Paramagnetic Resonance (EPR) spectroscopy.

Section 3: Applications in Drug Development and Research

While 2-nitrotoluene is a high-volume precursor for dyes and agrochemicals, the utility of this compound and other nitrosoarenes is more specialized, often appearing as key intermediates in the synthesis of complex molecules or as metabolites of pharmaceutical compounds.[5][10][14]

-

Metabolite Studies : Some amine-containing drugs can be metabolized in vivo to their corresponding nitroso derivatives.[7] The synthesis and characterization of this compound are relevant for toxicological studies, as it is a metabolite of the carcinogen o-toluidine.[4][9] Understanding the chemistry of these metabolites is crucial for assessing drug safety and mechanisms of toxicity.

-

Heterocyclic Synthesis : The reactivity of the nitroso group, particularly in cycloaddition reactions, makes it a valuable tool for constructing nitrogen- and oxygen-containing heterocyclic frameworks, which are prevalent in many classes of pharmaceuticals.[13]

-

Precursor to other Functional Groups : The nitroso group can be readily converted to other functionalities. For example, its reduction yields the corresponding amine (o-toluidine), a critical building block in many synthetic pathways.[15]

Section 4: Analytical Methodologies

Accurate detection and quantification of nitroso compounds are critical, especially given their potential role as genotoxic impurities in pharmaceutical products.[16][17] Modern analytical techniques provide the necessary sensitivity and selectivity.

dot

Caption: General workflow for trace analysis of nitroso compounds.

Recommended Technique: LC-MS/MS

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing trace levels of nitroso compounds due to its high sensitivity and selectivity.[16][18]

-

Chromatography : Reversed-phase HPLC or UHPLC is typically used to separate this compound from matrix components. A C18 column with a mobile phase gradient of water and acetonitrile (often with formic acid) provides good peak shape and retention.

-

Mass Spectrometry : Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is effective.[17] Detection is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion (e.g., [M+H]⁺ at m/z 122) is selected and fragmented to produce a characteristic product ion, providing high specificity.

Protocol: Quantification by LC-MS/MS

-

Standard Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution to cover the expected concentration range.

-

Sample Preparation :

-

For reaction monitoring, dilute an aliquot of the reaction mixture.

-

For trace analysis in a complex matrix (e.g., a drug substance), perform a solvent extraction (e.g., with DCM or ethyl acetate) or Solid-Phase Extraction (SPE) to isolate the analyte and remove interferences.

-

Evaporate the extraction solvent and reconstitute the residue in the initial mobile phase.

-

-

LC-MS/MS Analysis : Inject the prepared standards and samples into the LC-MS/MS system.

-

Data Analysis : Construct a calibration curve by plotting the peak area of the analyte against the concentration for the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Section 5: Toxicology and Safe Handling

This compound and its parent compound, o-toluidine, are of toxicological concern. Strict adherence to safety protocols is mandatory.

Toxicological Summary

-

Carcinogenicity : this compound is a metabolite of o-toluidine, which is considered a carcinogen. Studies have demonstrated the carcinogenicity of this compound in animal models.[9]

-

Genotoxicity : Its metabolite, this compound, can induce oxidative DNA damage, which may be a key mechanism in its carcinogenicity.[4]

-

Acute Toxicity : The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[9] It can cause irritation to the skin, eyes, and respiratory system.[9]

| Hazard Class | GHS Classification |

| Acute Toxicity | Acute Tox. 4 (Oral, Dermal, Inhalation) |

| Skin Corrosion/Irritation | Skin Irrit. 2 |

| Eye Damage/Irritation | Eye Irrit. 2 |

| Specific Target Organ Toxicity | STOT SE 3 (Respiratory system) |

(Data sourced from Sigma-Aldrich)[9]

Safe Handling and Storage

-

Engineering Controls : Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[19][20]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[19][21] For operations that may generate dust or aerosols, a respirator (e.g., N95 dust mask) is required.[9]

-

Storage : Store in a cool, dry, well-ventilated area away from heat and incompatible materials such as strong oxidizing agents.[2][9][19] Keep containers tightly closed and store at the recommended temperature of 2-8°C.[9]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations. Due to its toxicity, it should be treated as hazardous waste.

Conclusion

This compound (CAS 611-23-4) is a reactive and synthetically valuable molecule. While its handling requires stringent safety precautions due to its toxicological profile, its unique chemical properties make it an important intermediate for constructing complex nitrogen-containing heterocycles and for studying the metabolic pathways of related aromatic amines. For researchers in organic synthesis and drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its synthetic potential while ensuring laboratory safety.

References

-

Safety and Handling of 2-Nitrotoluene (CAS 88-72-2) in Industrial Applications. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-NITROTOLUENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. (n.d.). NCBI Bookshelf. [Link]

-

2-Nitrotoluene | C7H7NO2 | CID 6944. (n.d.). PubChem. [Link]

-

2-NITROTOLUENE FOR SYNTHESIS Safety Data Sheet. (2025). Loba Chemie. [Link]

-

2-Nitrotoluene. (n.d.). Wikipedia. [Link]

-

Chemical Properties of Benzene, 1-methyl-2-nitroso- (CAS 611-23-4). (n.d.). Cheméo. [Link]

-

Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. (n.d.). Arkivoc. [Link]

-

This compound | C7H7NO | CID 11909. (n.d.). PubChem. [Link]

-

Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). Taylor & Francis Online. [Link]

-

Provisional Peer Reviewed Toxicity Values for o-Nitrotoluene (2-Nitrotoluene). (2008). U.S. Environmental Protection Agency. [Link]

-

2-Nitrotoluene. (n.d.). Grokipedia. [Link]

-

Recent Advances in Highly Selective Applications of Nitroso Compounds. (2023). ResearchGate. [Link]

-

2-Nitrotoluene. (n.d.). SpectraBase. [Link]

-

From Field to Pharma: The Critical Function of 2-Nitrotoluene in Agrochemicals and Medicine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2023). PubMed Central. [Link]

-

2-Nitrotoluene: CAS # 88-72-2 Compound Information and Applications for GC and LC Analysis. (n.d.). Restek. [Link]

-

Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines. (2023). PubMed Central. [Link]

-

Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024). LinkedIn. [Link]

-

Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (2019). PMDA. [Link]

-

Unlocking the Potential: The Industrial Significance of 2-Nitrotoluene in Chemical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. (n.d.). NCBI Bookshelf. [Link]

-

2-Nitrotoluene. (2023). Sciencemadness Wiki. [Link]

-

Mastering Nitrosamines analysis: From Method Development To Analysis. (2025). Pharmaceutical Technology. [Link]

-

Preparations of C-Nitroso Compounds. (2010). PubMed Central. [Link]

-

Interactions of Organic Nitroso Compounds with Metals. (2025). ResearchGate. [Link]

-

2-amino-3-nitrotoluene. (n.d.). Organic Syntheses Procedure. [Link]

-

o-toluidine from o-nitrotoluene. (2006). Sciencemadness.org. [Link]

-

2.1 – Reduction of Nitro and Nitroso Compounds. (1991). Semantic Scholar. [Link]

Sources

- 1. This compound | C7H7NO | CID 11909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. grokipedia.com [grokipedia.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]

- 7. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 611-23-4 | CAS DataBase [m.chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 2-NITROTOLUENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2.1 – Reduction of Nitro and Nitroso Compounds | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. 2-Nitrotoluene - Sciencemadness Wiki [sciencemadness.org]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. nbinno.com [nbinno.com]

- 20. lobachemie.com [lobachemie.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

2-methylnitrosobenzene synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methylnitrosobenzene

This guide provides a comprehensive overview of the synthesis and characterization of 2-methylnitrosobenzene (o-nitrosotoluene), a molecule of significant interest in organic synthesis and materials science. As a potent dienophile and spin-trapping agent, understanding its preparation and analytical profile is critical for researchers in drug development and chemical research. This document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a reproducible and thorough understanding of the workflow.

The Strategic Synthesis of 2-Methylnitrosobenzene

The most direct and common route to C-nitroso compounds, such as 2-methylnitrosobenzene, is the controlled oxidation of the corresponding aniline derivative. In this case, 2-methylaniline (o-toluidine) serves as the readily available precursor. The core of this transformation is the careful oxidation of the amino group (-NH₂) to a nitroso group (-N=O).

The choice of oxidizing agent is paramount. A powerful yet controllable oxidant is required to prevent over-oxidation to the corresponding nitro compound (2-methylnitrobenzene). Caro's acid (peroxymonosulfuric acid, H₂SO₅), prepared in situ from potassium peroxymonosulfate (Oxone®) and sulfuric acid, is an excellent choice for this transformation due to its high reactivity and clean reaction profile. The reaction must be conducted at low temperatures to manage its exothermicity and enhance selectivity for the desired nitroso product.

Synthesis Workflow Diagram

The overall process, from precursor to validated product, follows a logical sequence of synthesis, purification, and characterization.

Caption: Overall workflow for the synthesis and validation of 2-methylnitrosobenzene.

Experimental Protocol: Oxidation of 2-Methylaniline

This protocol is a self-validating system. Each step is designed for clarity and reproducibility, with checkpoints to ensure the reaction is proceeding as expected.

Materials & Equipment:

-

2-Methylaniline (o-toluidine), >99% purity

-

Potassium peroxymonosulfate (Oxone®)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM), reagent grade

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel (for chromatography)

-

Hexanes/Ethyl Acetate solvent system

-

Three-neck round-bottom flask with magnetic stirrer, thermometer, and dropping funnel

-

Ice-salt bath

-

Rotary evaporator

-

Standard glassware for extraction and chromatography

Procedure:

-

Preparation of Caro's Acid: In a flask immersed in an ice-salt bath, cautiously add 30 mL of concentrated sulfuric acid to 100 mL of ice-cold water. While maintaining the temperature below 10 °C, slowly add 62 g of Oxone® in portions with vigorous stirring. Stir the resulting slurry for 15 minutes in the cold bath before use. This in situ preparation is critical as Caro's acid is unstable.

-

Reaction Setup: In a 500 mL three-neck flask equipped with a magnetic stirrer and thermometer, dissolve 10.7 g (0.1 mol) of 2-methylaniline in 200 mL of dichloromethane. Cool the solution to 0 °C using an ice-salt bath.

-

Oxidation: Add the freshly prepared Caro's acid solution dropwise to the stirred 2-methylaniline solution over a period of 60-90 minutes. The internal temperature must be rigorously maintained between 0 °C and 5 °C. A color change to a deep green or blue is indicative of the formation of the aromatic nitroso compound.[1]

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. The disappearance of the 2-methylaniline spot and the appearance of a new, colored spot indicates product formation.

-

Workup and Extraction: Once the reaction is complete (typically 2-3 hours), carefully pour the reaction mixture into a separatory funnel containing 200 mL of ice-cold water.

-

Separate the organic (DCM) layer.

-

Wash the organic layer sequentially with 2 x 100 mL of saturated sodium bicarbonate solution (caution: effervescence) and 1 x 100 mL of brine.

-

Dry the vibrant green/blue organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Do not heat the solution above 30 °C, as nitroso compounds can be heat-sensitive.

-

Purify the resulting crude product by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., starting from 100% hexanes and gradually increasing the ethyl acetate concentration). The desired product typically elutes as a distinctly colored band.

-

Collect the colored fractions and remove the solvent under reduced pressure to yield 2-methylnitrosobenzene as a colored solid or oil.

-

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2-methylnitrosobenzene. A combination of spectroscopic techniques provides an unambiguous structural elucidation.

Physical and Spectroscopic Data Summary

| Property | Expected Value | Source(s) |

| Chemical Formula | C₇H₇NO | [2] |

| Molecular Weight | 121.14 g/mol | [2] |

| CAS Number | 611-23-4 | [2] |

| Appearance | Blue or green solid/oil (monomer form) | [1][3] |

| Mass Spec (EI) | M⁺ peak at m/z = 121 | [2] |

| IR Absorption (N=O) | ~1500 cm⁻¹ (monomer) | [3] |

| UV-Vis (λmax) | ~310-330 nm (π→π), ~700-760 nm (n→π) | [1] |

| ¹H NMR (CDCl₃) | Predicted: δ ~7.2-7.8 ppm (4H, m), δ ~2.4 ppm (3H, s) | |

| ¹³C NMR (CDCl₃) | Predicted: δ ~160 (C-NO), ~125-140 (aromatic C), ~18 ppm (CH₃) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to confirm the molecular weight of the compound.

-

Expected Result: The mass spectrum should show a clear molecular ion peak (M⁺) at an m/z value of 121, corresponding to the molecular formula C₇H₇NO.[2] Fragmentation patterns would include the loss of the NO group (m/z 30) to give a fragment at m/z 91 (the tolyl cation).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

-

Expected Result: The most diagnostic peak is the N=O stretching vibration of the nitroso group. For the monomeric form, this appears as a strong absorption band around 1500 cm⁻¹ .[3] This distinguishes it from the corresponding nitro compound, which would show two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹.[4][5] Other expected peaks include C-H stretches from the aromatic ring and methyl group (~2900-3100 cm⁻¹) and C=C stretching vibrations from the aromatic ring (~1450-1600 cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy

The characteristic color of aromatic C-nitroso compounds is due to specific electronic transitions that can be observed with UV-Vis spectroscopy.[1]

-

Expected Result: The spectrum is expected to show two main absorption bands:

-

A high-intensity band in the UV region, typically between 310-330 nm , corresponding to a π→π* transition within the aromatic system.

-

A lower-intensity but highly characteristic band in the visible region, around 700-760 nm , which is responsible for the compound's blue-green color.[1] This band arises from an n→π* transition involving the non-bonding electrons on the nitrogen and oxygen atoms of the nitroso group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The following predictions are based on established substituent effects on benzene rings.

-

¹H NMR:

-

Aromatic Region (δ ~7.2-7.8 ppm): Four protons are expected in this region. Due to the electronic effects of the methyl and nitroso groups, these protons will appear as a complex multiplet. The nitroso group is electron-withdrawing and will deshield adjacent (ortho) protons most significantly.

-

Methyl Region (δ ~2.4 ppm): The methyl group protons will appear as a singlet, integrating to three protons.

-

-

¹³C NMR:

-

C-NO Carbon (δ ~160 ppm): The carbon atom directly attached to the nitroso group is expected to be the most downfield signal in the spectrum due to the strong deshielding effect of the nitrogen and oxygen atoms.

-

Aromatic Carbons (δ ~125-140 ppm): Five other distinct signals for the aromatic carbons are expected in this range.

-

Methyl Carbon (δ ~18 ppm): The methyl carbon will appear as an upfield signal.

-

Safety and Handling

Aromatic nitroso compounds are reactive and should be handled with care. A thorough risk assessment should be conducted before beginning any experimental work.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and tightly fitting safety goggles.[6] All manipulations should be performed within a certified chemical fume hood.

-

Handling: Avoid inhalation, ingestion, and skin contact.[5] Nitroso compounds can be toxic and may cause skin irritation or allergic reactions.[5]

-

Storage: Store the compound in a tightly sealed container in a cool, dark, and well-ventilated area, away from strong oxidizing agents.[6][7] Many nitroso compounds exist in a monomer-dimer equilibrium, which can be sensitive to light and temperature.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of 2-methylnitrosobenzene via the controlled oxidation of 2-methylaniline is a reliable and effective method. The success of the procedure hinges on careful temperature control and a systematic approach to purification. The identity and purity of the final product can be unequivocally confirmed through a suite of standard spectroscopic techniques, including MS, IR, UV-Vis, and NMR. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently prepare and validate this valuable chemical intermediate.

References

- Filo. (2025). Identify the N-O stretching frequency of nitrobenzene in its IR spectrum...

- Berman, S. T. 2-amino-3-nitrotoluene. Organic Syntheses Procedure.

- Clarke, H. T., & Taylor, E. R. m-NITROTOLUENE. Organic Syntheses Procedure.

- University of Calgary. IR Spectroscopy Tutorial: Nitro Groups.

- Margetić, D. (2018).

- Google Patents. (2020). CN110642723A - Synthesis method of p-nitro-o-toluidine.

- Sciencemadness.org. (2006). o-toluidine from o-nitrotoluene.

- NIST. Benzene, 1-methyl-2-nitroso-. NIST Chemistry WebBook.

- MDPI. (2018). Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids.

Sources

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids [mdpi.com]

- 4. Identify the N-O stretching frequency of nitrobenzene in its IR spectrum .. [askfilo.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN110642723A - Synthesis method of p-nitro-o-toluidine - Google Patents [patents.google.com]

Spectroscopic Data for 2-Nitrosotoluene: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-nitrosotoluene (CAS No. 611-23-4), an important chemical intermediate. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), researchers can unambiguously identify and assess the purity of this compound. This document offers an interpretation of the spectral data, outlines standardized experimental protocols, and provides the foundational principles for these analytical techniques.

Molecular Structure and Spectroscopic Overview

This compound, with the chemical formula C₇H₇NO, is an aromatic compound where a methyl (-CH₃) group and a nitroso (-N=O) group are substituted at the 1 and 2 positions of the benzene ring, respectively. The relative positions of these functional groups create a distinct electronic environment, which gives rise to a unique spectroscopic fingerprint. This guide will delve into the characteristic signals observed in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry that are definitive for this compound.

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.8,-2!"]; C4 [label="C", pos="0.8,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"];

// Substituent nodes CH3_C [label="C", pos="2.6,0!"]; H1_CH3 [label="H", pos="3.2,0.75!"]; H2_CH3 [label="H", pos="3.2,-0.75!"]; H3_CH3 [label="H", pos="2.1,0.5!"];

N [label="N", pos="-2.6,-1.5!"]; O [label="O", pos="-3.4,-0.5!"];

// Benzene ring bonds C1 -- C6; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C5 -- CH3_C; CH3_C -- H1_CH3; CH3_C -- H2_CH3; CH3_C -- H3_CH3;

C2 -- N; N -- O [style=double];

// Aromatic hydrogens H_C1 [label="H", pos="0,2.25!"]; H_C3 [label="H", pos="-1.2,-2.75!"]; H_C4 [label="H", pos="1.2,-2.75!"]; H_C6 [label="H", pos="-0.5,0.5!"];

C1 -- H_C1; C3 -- H_C3; C4 -- H_C4; C6 -- H_C6; }

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will display distinct signals for the methyl protons and the four aromatic protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the nitroso group and the electron-donating nature of the methyl group.

Interpreted ¹H NMR Data:

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| -CH₃ | ~2.4 | Singlet |

| Aromatic-H | ~7.2-7.8 | Multiplet |

Causality of Signal Position: The methyl group protons appear as a singlet around 2.4 ppm, which is a typical region for methyl groups attached to an aromatic ring. The aromatic protons resonate in the downfield region of 7.2-7.8 ppm. The nitroso group's anisotropic effects and electron-withdrawing character will deshield the adjacent protons, causing them to appear at the lower end of this range. The complex splitting patterns (multiplet) arise from the spin-spin coupling between the non-equivalent aromatic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Interpreted ¹³C NMR Data:

| Carbon Assignment | Chemical Shift (ppm) |

| -CH₃ | ~20 |

| Aromatic C-H | ~125-135 |

| Aromatic C-N | ~150 |

| Aromatic C-CH₃ | ~138 |

Causality of Signal Position: The methyl carbon appears at approximately 20 ppm. The aromatic carbons resonate between 125-150 ppm. The carbon atom directly attached to the electron-withdrawing nitroso group (C-N) is significantly deshielded and thus appears furthest downfield, around 150 ppm. The other aromatic carbons appear in the expected range, with their precise shifts determined by the combined electronic effects of the two substituents.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

For ¹³C NMR, dissolve 20-50 mg of this compound in approximately 0.7 mL of CDCl₃.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Spectral Width: -2 to 12 ppm

-

Pulse Angle: 30-45°

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Spectral Width: 0 to 220 ppm

-

Pulse Angle: 30°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Broadband proton decoupling should be applied.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and reference the TMS peak to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Weak-Medium | Methyl C-H Stretch |

| ~1510-1480 | Strong | N=O Stretch (Nitroso) |

| ~1600 & ~1450 | Medium | C=C Aromatic Ring Stretch |

| ~750 | Strong | C-H Out-of-Plane Bend (ortho-disubstituted) |

Expertise & Experience: The most diagnostic peak in the IR spectrum of this compound is the strong absorption corresponding to the N=O stretching vibration, which typically appears in the 1510-1480 cm⁻¹ region for aromatic nitroso compounds. The presence of a strong band in this region is a key indicator of the nitroso functional group. The strong absorption around 750 cm⁻¹ is characteristic of ortho-disubstitution on a benzene ring.

Experimental Protocol: FT-IR Spectroscopy

Objective: To obtain the Fourier-Transform Infrared (FT-IR) spectrum of this compound.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This data is used to confirm the molecular weight and deduce structural information from the fragmentation pattern.

Expected Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Weight: 121.14 g/mol

-

Molecular Ion (M⁺): m/z = 121

Predicted Fragmentation Pattern: A common fragmentation pathway for aromatic nitroso compounds involves the loss of the nitroso group.

-

[M - NO]⁺: m/z = 91 (loss of 30 Da). This corresponds to the tolyl cation, which can rearrange to the very stable tropylium ion.

-

[M - NO - H₂C=CH₂]⁺: m/z = 65 (loss of an additional 26 Da from the tropylium ion).

M [label="[C₇H₇NO]⁺˙\nm/z = 121\n(Molecular Ion)", fillcolor="#FBBC05", fontcolor="#202124"]; M_NO [label="[C₇H₇]⁺\nm/z = 91\n(Tropylium Ion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M_NO_C2H2 [label="[C₅H₅]⁺\nm/z = 65", fillcolor="#34A853", fontcolor="#FFFFFF"];

M -> M_NO [label="- NO (30 Da)"]; M_NO -> M_NO_C2H2 [label="- C₂H₂ (26 Da)"]; }

Trustworthiness of Protocol: The fragmentation pattern is a reproducible characteristic of a molecule under specific ionization conditions. By following a standardized Electron Ionization (EI) protocol, the resulting mass spectrum serves as a self-validating confirmation of the molecule's identity when compared against a reference spectrum or predicted fragmentation.

Experimental Protocol: Mass Spectrometry

Objective: To obtain the Electron Ionization (EI) mass spectrum of this compound.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of this compound into the mass spectrometer via a direct insertion probe or a Gas Chromatography (GC) inlet.

-

The sample is vaporized under a high vacuum.

-

-

Ionization:

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

-

Conclusion

The combination of NMR, IR, and MS provides a robust analytical toolkit for the unambiguous identification and characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (notably the N=O stretch), and the mass spectrum confirms the molecular weight and provides structural clues through its fragmentation pattern. By following the standardized protocols outlined in this guide, researchers and scientists can confidently verify the structure and purity of this compound for its application in research and development.

References

Note: As comprehensive, publicly available spectral data for this compound is limited, this guide is based on established principles of spectroscopy and data for analogous compounds. The provided protocols are standard methodologies for obtaining such data.

An In-depth Technical Guide to the Physical and Chemical Properties of o-Nitrosotoluene

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

o-Nitrosotoluene (2-methyl-1-nitrosobenzene) is an intriguing aromatic compound characterized by its distinctive monomer-dimer equilibrium and its utility as a reactive intermediate in organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of o-nitrosotoluene, designed for professionals in research and drug development. We will delve into its structural characteristics, spectroscopic signature, synthesis, and key chemical reactions, with a particular focus on the causality behind its behavior and the practical application of its properties in a laboratory setting.

Introduction: The Unique Nature of Aromatic Nitroso Compounds

Aromatic C-nitroso compounds, including o-nitrosotoluene, represent a fascinating class of molecules. Unlike their more common nitro counterparts, the nitroso group (-N=O) imparts a unique set of properties, most notably the tendency to exist in a dynamic equilibrium between a monomeric and a dimeric form. The monomer is typically a vibrant blue or green species, whereas the dimer, an azodioxy compound, is often colorless or pale yellow.[1][2] This equilibrium is highly sensitive to the compound's environment, including temperature, concentration, and solvent polarity, making a thorough understanding of its properties essential for its application in complex synthetic pathways.

This guide will explore the fundamental aspects of o-nitrosotoluene, providing the technical insights necessary for its successful use as a synthetic building block, particularly in the construction of heterocyclic scaffolds relevant to medicinal chemistry.

Molecular Structure and Physicochemical Properties

o-Nitrosotoluene (CAS No. 611-23-4) is a solid at room temperature.[3] Its core structure consists of a toluene molecule functionalized with a nitroso group at the ortho position. This substitution pattern gives rise to its most defining chemical feature: the monomer-dimer equilibrium.

The Monomer-Dimer Equilibrium

In the solid state, o-nitrosotoluene primarily exists as the pale yellow, diamagnetic trans-azodioxy dimer.[1] When dissolved in a solvent or at elevated temperatures, this dimer dissociates to form the deep green, paramagnetic monomer.[1] This reversible process is a critical consideration for any reaction involving this compound, as the reactive species is typically the monomer.

The equilibrium can be influenced by several factors:

-

Temperature: Higher temperatures favor the formation of the monomer.

-

Concentration: Dilute solutions favor the monomer, as predicted by Le Châtelier's principle.

The ability to manipulate this equilibrium is key to controlling the reactivity of o-nitrosotoluene in synthetic applications.

Caption: Monomer-Dimer Equilibrium of o-Nitrosotoluene.

Summary of Physical Properties

The following table summarizes the key physical and chemical properties of o-nitrosotoluene.

| Property | Value | Reference(s) |

| CAS Number | 611-23-4 | [3] |

| Molecular Formula | C₇H₇NO | [3] |

| Molecular Weight | 121.14 g/mol | [3] |

| Appearance | Solid | [3][4] |

| Melting Point | 72-75 °C | [3][4] |

| Boiling Point (est.) | 199.9 ± 19.0 °C at 760 mmHg | [5] |

| Storage Temperature | 2-8°C | [3] |

| logP (Octanol/Water) | 2.393 (Calculated) | [6] |

Synthesis of o-Nitrosotoluene

The preparation of aromatic nitroso compounds requires careful selection of methods to avoid side reactions, given their reactivity.[7] The most reliable and commonly cited method for synthesizing o-nitrosotoluene is the oxidation of the corresponding primary amine, o-toluidine (2-aminotoluene).

Rationale for Synthetic Route Selection

While the reduction of o-nitrotoluene might seem like a plausible route, it is difficult to stop the reaction at the nitroso stage, with the reaction typically proceeding to the amine (o-toluidine).[8] Therefore, the controlled oxidation of o-toluidine is the preferred method. Strong oxidizing agents are required, but conditions must be managed to prevent over-oxidation to the corresponding nitro compound. Caro's acid (peroxymonosulfuric acid, H₂SO₅), or its stable salt formulation Oxone®, is a highly effective reagent for this transformation.[9][10] The reaction is performed at low temperatures to control its exothermicity and improve the selectivity for the desired nitroso product.

Caption: General workflow for the synthesis of o-nitrosotoluene.

Experimental Protocol: Oxidation of o-Toluidine

This protocol is a representative procedure based on the known oxidation of anilines to nitrosoarenes.[9]

Objective: To synthesize o-nitrosotoluene via the oxidation of o-toluidine using an appropriate oxidizing agent.

Materials:

-

o-Toluidine

-

Potassium peroxymonosulfate (Oxone®) or Caro's Acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve o-toluidine in dichloromethane.

-

Cooling: Cool the solution to 0-5 °C using an ice bath. Vigorous stirring is essential.

-

Oxidation: Slowly add the oxidizing agent (e.g., Oxone®) portion-wise to the stirred solution. The rate of addition should be controlled to maintain the temperature of the reaction mixture below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material (o-toluidine) and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

-

Quenching and Neutralization: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a cold, saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude o-nitrosotoluene, likely in its dimer form.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system.

Self-Validation: The success of the synthesis can be validated by melting point determination and spectroscopic analysis (NMR, IR), comparing the obtained data with literature values. The appearance of a green color upon dissolving the product in a solvent is a strong qualitative indicator of the formation of the nitroso monomer.

Spectroscopic Characterization

Spectroscopic analysis of o-nitrosotoluene is complicated by the monomer-dimer equilibrium. Spectra of solutions may show peaks for both species depending on the conditions.

-

UV-Visible Spectroscopy: This is a powerful tool for studying the monomer-dimer equilibrium. The monomer exhibits a characteristic absorption in the visible region (typically λmax around 700-800 nm), which is responsible for its green or blue color. The dimer does not absorb in this region. The equilibrium constant can be determined by measuring the absorbance at various concentrations and temperatures.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by the features of the more stable dimer in the solid state. Key absorptions would include C-H stretches from the methyl group and aromatic ring, C=C stretching of the ring, and characteristic vibrations for the azodioxy (-N(O)=N(O)-) group of the dimer. The monomer would show a distinct N=O stretching frequency, typically in the range of 1500-1620 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed structural information. In solution, if both monomer and dimer are present and the interconversion is slow on the NMR timescale, separate sets of signals may be observed. The chemical shifts of the aromatic protons and the methyl group will be distinct for each species due to the different electronic environments.

Chemical Reactivity and Synthetic Applications

The synthetic utility of o-nitrosotoluene stems from the reactivity of the nitroso group, which is an excellent electrophile and dienophile.

Hetero-Diels-Alder Reaction

The most significant reaction of nitroso compounds in organic synthesis is the hetero-Diels-Alder [4+2] cycloaddition.[11] Acting as a potent dienophile, o-nitrosotoluene reacts with conjugated dienes to form 3,6-dihydro-1,2-oxazine heterocycles.[4][12]

This reaction is highly valuable for several reasons:

-

Atom Economy: It is a cycloaddition reaction, making it highly atom-economical.

-

Stereospecificity: The reaction is often highly stereospecific, allowing for the controlled formation of complex stereocenters.

-

Access to Heterocycles: The resulting 1,2-oxazine ring is a versatile intermediate that can be readily transformed into a variety of other functional groups and heterocyclic systems, including amino alcohols, which are prevalent motifs in pharmaceuticals.[5][6]

The regioselectivity of the reaction is influenced by electronic and steric factors of both the diene and the nitroso-dienophile.[12]

Other Reactions

Beyond cycloadditions, the nitroso group can participate in other transformations, such as serving as an electrophile in reactions with various nucleophiles. Its partial reduction can lead to hydroxylamine derivatives, and it can be involved in radical reactions due to the relatively low C-N bond dissociation energy.[1]

Safety, Handling, and Storage

Aromatic nitroso compounds should be handled with care, as they are reactive and potentially hazardous.

-

Toxicity: While specific toxicology data for o-nitrosotoluene is limited, related nitroso compounds are known to be potentially carcinogenic.[7] Therefore, it should be treated as a hazardous substance.

-

Handling: Always handle o-nitrosotoluene in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3]

-

Storage: o-Nitrosotoluene should be stored in a cool, dry, and dark place, preferably refrigerated at 2-8°C to minimize decomposition and maintain its stability, primarily in the dimer form.[3] It is incompatible with strong oxidizing agents.[5]

Conclusion

o-Nitrosotoluene is a valuable, albeit underutilized, reagent in organic synthesis. Its defining characteristic, the monomer-dimer equilibrium, presents both a challenge and an opportunity for controlled reactivity. A solid understanding of its physical properties, particularly its spectroscopic behavior in relation to this equilibrium, is crucial for its effective use. The hetero-Diels-Alder reaction stands out as its most powerful application, providing an efficient route to complex nitrogen- and oxygen-containing heterocycles. For researchers in drug development and synthetic chemistry, a mastery of the principles outlined in this guide will enable the confident and innovative application of o-nitrosotoluene in the synthesis of novel molecular architectures.

References

-

Singleton, D. A., Hang, C., Szymanski, M. J., & Green, M. P. (1999). Transition States and Mechanisms of the Hetero-Diels−Alder Reactions of Hyponitrous Acid, Nitrosoalkanes, Nitrosoarenes, and Nitrosocarbonyl Compounds. The Journal of Organic Chemistry, 64(23), 8567–8576. [Link]

-

ResearchGate. (n.d.). General overview of the regioselectivity of nitroso hetero-Diels-Alder reactions with different dienes. Retrieved from [Link]

-

Wikipedia. (2024). Diels–Alder reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-NITROTOLUENE. In PubChem. Retrieved from [Link]

-

NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR: 2-Nitrotoluene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Nitrotoluene. In PubChem. Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: o-Nitrotoluene. Retrieved from [Link]

-

Chachkov, D. V., et al. (2018). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. Russian Chemical Bulletin, 67(2), 274–281. [Link]

-

Quora. (2017). Why is o-nitrotoluene more stable than p-nitrotoluene?. Retrieved from [Link]

-

Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Selenium-catalyzed intramolecular atom- and redox-economic transformation of o-nitrotoluenes to anthranilic acids. Retrieved from [Link]

-

NOP - Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-nitrotoluene. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Nitrotoluene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–visible absorption spectra of 2-nitrotoluene (11) matrix-isolated in N2 at 12 K. Retrieved from [Link]

-

Kokel, A., et al. (2020). Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines. The Journal of Organic Chemistry, 85(22), 14457–14466. [Link]

-

ATB. (n.d.). 2-Nitrotoluene. Retrieved from [Link]

- Google Patents. (n.d.). CN112159325A - Method for synthesizing 2-amino-3-nitrotoluene.

-

SpectraBase. (n.d.). 5-Nitro-2-nitrosotoluene - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

-

Sciencemadness Wiki. (n.d.). 2-Nitrotoluene. Retrieved from [Link]

-

Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52, 460-462. [Link]

-

Zhang, L., et al. (2018). Theoretical studies on the initial reaction kinetics and mechanisms of p-, m- and o-nitrotoluene. Physical Chemistry Chemical Physics, 20(2), 1045-1055. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. Retrieved from [Link]

-

Wikipedia. (2024). Nitroso. Retrieved from [Link]

-

Reaction Chemistry & Engineering. (2022). Kinetic study of o-nitrotoluene nitration in a homogeneously continuous microflow. Retrieved from [Link]

-

IntechOpen. (2018). Aromatic C-nitroso Compounds. Retrieved from [Link]

-

ResearchGate. (2020). Heterocycles, their Synthesis and Industrial Applications: A Review. Retrieved from [Link]

-

YouTube. (2016). Synthesis of ortho para nitrotulene. Retrieved from [Link]

-

Gawley, R. E. (1996). Preparations of C-Nitroso Compounds. Chemical Reviews, 96(4), 1421–1436. [Link]

-

ResearchGate. (2022). Kinetic study of o-nitrotoluene nitration in a homogeneously continuous microflow. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra of (a) monomers in toluene solution, and (b).... Retrieved from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of dimer-monomer equilibrium dissociation constants for.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Solution NMR characterization of WT CXCL8 monomer and dimer binding to CXCR1 N-terminal domain. In PMC. Retrieved from [Link]

Sources

- 1. Nitroso - Wikipedia [en.wikipedia.org]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. 2-Nitrotoluene(88-72-2) 13C NMR spectrum [chemicalbook.com]

- 4. The Nitrosocarbonyl Hetero-Diels–Alder Reaction as a Useful Tool for Organic Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitroso Diels-Alder (NDA) Reaction as an Efficient Tool for the Functionalization of Diene-Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]

- 8. spectrabase.com [spectrabase.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

Theoretical Analysis of the 2-Nitrosotoluene Electronic Structure: A Computational Approach

An In-Depth Technical Guide for Researchers

Abstract

2-Nitrosotoluene, a significant ortho-substituted aromatic nitroso compound, presents a fascinating case study in molecular electronic structure due to the unique properties of the C-nitroso group. Its role as a reactive intermediate and a building block in organic synthesis necessitates a deep understanding of its electronic characteristics, which are profoundly influenced by the interplay between the nitroso (-N=O) and methyl (-CH₃) substituents on the benzene ring. This technical guide provides a comprehensive framework for the theoretical investigation of this compound's electronic structure using modern computational chemistry methods. We delve into the causality behind methodological choices, from geometry optimization to the calculation of excited states, offering field-proven protocols for researchers, chemists, and drug development professionals. This document emphasizes a self-validating system of protocols, grounded in authoritative literature, to ensure the generation of reliable and interpretable results.

Introduction: The Unique Challenge of Aromatic Nitroso Compounds

Aromatic C-nitroso compounds are a class of molecules characterized by a nitroso group (-N=O) directly attached to a carbon atom of an aromatic ring. These compounds are often transient, highly reactive, and exhibit intriguing physical and chemical properties.[1] A key feature that complicates their experimental study is their tendency to exist in a dynamic equilibrium between a colored monomeric form and a colorless dimeric azodioxide form.[1][2]

Computational chemistry provides an indispensable toolkit to circumvent these challenges. By modeling the system in silico, we can isolate and analyze the electronic structure of the monomeric this compound, providing insights that are difficult to obtain experimentally. Understanding this structure is crucial for predicting its reactivity, spectroscopic signatures, and potential applications in areas like dye synthesis and as a precursor for organometallic complexes.[1] This guide will detail the theoretical workflows required to elucidate its ground and excited-state properties.

Scientific Integrity: Causality in Computational Methodology

The reliability of any theoretical study hinges on the judicious selection of computational methods. The protocols described herein are designed as a self-validating system, where the choice of each parameter is justified by its ability to accurately model the specific chemical nature of aromatic nitroso compounds.

The Dimerization Problem and Conformational Space

The primary structural question for this compound is the conformation of the C-N=O moiety relative to the aromatic ring. Steric hindrance from the ortho-methyl group can influence the dihedral angle, affecting the degree of π-conjugation. Furthermore, the monomer-dimer equilibrium is a critical consideration.[2] Density Functional Theory (DFT) is well-suited to explore the potential energy surface, locate the minimum energy conformation of the monomer, and calculate the thermodynamics of dimerization.

Pillar of Trust: Selecting the Right Density Functional and Basis Set

Expertise in Functional Selection: The choice of the exchange-correlation functional in DFT is paramount. For aromatic nitro and nitroso compounds, functionals must accurately describe electron correlation and delocalization.

-

Hybrid Functionals: Functionals like B3LYP are a common starting point and have been used effectively for related aromatic nitro compounds.[3][4][5]

-

Range-Separated Hybrids: For excited-state properties, especially the characteristic n → π* transition, global hybrids can be insufficient. The PBE0 functional has been shown to provide excellent agreement with experimental data for the visible spectra of various nitroso dyes, with a mean absolute error as low as 0.05 eV.[6]

-

Meta-GGA Functionals: Functionals like M06-2X are often recommended for systems involving non-covalent interactions and can be a good choice for studying dimerization energies.[7]

A comparative study using several functionals is often the most robust approach to validate the results.

Authoritative Basis Set Choice: The basis set determines the flexibility of the wavefunction. For molecules containing lone pairs and π-systems, such as this compound, the use of diffuse and polarization functions is non-negotiable.

-

Pople Basis Sets: The 6-311++G(d,p) basis set provides a good balance of accuracy and computational cost, including diffuse functions (++) for lone pairs and polarization functions (d,p) for describing bond anisotropy.[3][5]

-

For High-Accuracy Spectroscopy: To precisely match experimental spectra, larger basis sets like 6-311++G(3d,3p) may be required, as demonstrated in benchmark studies of nitroso compounds.[6]

Core Computational Protocols

The following sections provide step-by-step methodologies for a comprehensive analysis of this compound's electronic structure. These protocols are designed for use with standard quantum chemistry software packages like Gaussian, ORCA, or VASP.

Protocol 1: Ground-State Geometry Optimization and Conformational Analysis

This protocol establishes the most stable molecular structure, which is the foundation for all subsequent electronic property calculations.

Methodology Steps:

-

Input Structure Generation: Build an initial 3D structure of this compound. It is advisable to create at least two starting structures: one with the N=O group syn-periplanar to the methyl group and another anti-periplanar.

-

Calculation Setup:

-

Method: DFT, using a selected functional (e.g., B3LYP or M06-2X).

-

Basis Set: 6-311++G(d,p).

-

Job Type: Opt (Optimization) and Freq (Frequencies). The frequency calculation is critical to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

-

Solvation (Optional): To model the molecule in a specific solvent, use a continuum model like the Polarizable Continuum Model (PCM) or SMD.[2][7]

-

-

Execution and Verification: Run the calculation. After completion, confirm the absence of imaginary frequencies. Analyze the final geometry, paying close attention to the C-C-N-O dihedral angle to understand the preferred conformation.

-

Conformational Scan (Optional but Recommended): To rigorously determine the rotational barrier, perform a relaxed potential energy surface (PES) scan by systematically rotating the C-N bond and re-optimizing the rest of the molecule at each step.

Below is a conceptual workflow for this protocol.

Caption: Interrelation of ground-state electronic structure analyses.

Protocol 3: Excited-State Analysis and UV-Vis Spectrum Simulation

This protocol simulates the electronic absorption spectrum, which is a direct probe of the electronic transitions within the molecule.

Methodology Steps:

-

Input: Use the optimized ground-state coordinates.

-

Calculation Setup:

-

Method: Time-Dependent Density Functional Theory (TD-DFT).

-

Functional: PBE0 is highly recommended for accuracy with nitroso compounds. [6] * Basis Set: 6-311++G(3d,3p) for best results, or 6-311++G(d,p) for a good compromise. [5][6] * Job Type: TD(NStates=X) where X is the number of excited states to calculate (e.g., 20-30 is usually sufficient to cover the UV-Vis range).

-

Solvation: Use of a continuum solvent model (e.g., PCM) is crucial as solvatochromic shifts are often significant.

-

-

Execution and Analysis:

-

Run the calculation.

-

Extract the calculated excitation energies (in eV or nm) and their corresponding oscillator strengths (f). The oscillator strength indicates the intensity of the transition.

-

For the most intense transitions, analyze the contributing orbital excitations (e.g., HOMO → LUMO) to assign their character (e.g., n → π, π → π).

-

Plot the oscillator strength vs. wavelength, convoluting with a Gaussian or Lorentzian function to generate a theoretical spectrum.

-

Data Presentation and Expected Results for this compound

The protocols above will generate a wealth of quantitative data. A structured presentation is key for interpretation and comparison.

Key Electronic Structure Parameters (Predicted)

| Parameter | Predicted Value/Description | Significance |

| Optimized Geometry | C-N-O angle ~115-120°; C-N bond shows partial double bond character. N=O bond length ~1.22 Å. | Defines the fundamental structure and steric interactions. |

| Dipole Moment | ~3.0 - 4.0 D | Indicates overall molecular polarity. |

| HOMO Energy | - | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | - | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (Egap) | ~2.0 - 3.0 eV | Key indicator of kinetic stability and electronic excitability. |

| NBO Charge on Oxygen | Highly Negative (~ -0.5 e) | Confirms the oxygen atom as a primary site for electrophilic attack. |

| NBO Charge on Nitrogen | Slightly Positive (~ +0.2 e) | Reveals the electronic push-pull within the nitroso group. |

Note: Specific energy values are highly dependent on the level of theory and should be calculated explicitly.

Interpretation of Electronic Properties

-

Frontier Orbitals: The HOMO is expected to be a π-orbital with significant contributions from the nitroso group's nitrogen and oxygen lone pairs and the aromatic ring. The LUMO will likely be a π* anti-bonding orbital delocalized over the N=O bond and the ring. This configuration sets the stage for the characteristic electronic transitions.

-

Molecular Electrostatic Potential: The MEP map will visually confirm the high negative potential around the nitroso oxygen atom, making it a center for hydrogen bonding and electrophilic interactions. The aromatic hydrogens will show a positive potential.

-

Electronic Transitions: The simulated UV-Vis spectrum is predicted to have two key features:

-

n → π* Transition: A low-intensity (low oscillator strength) absorption in the long-wavelength visible region (~600-750 nm), responsible for the characteristic color of nitroso monomers. This transition corresponds to the excitation of an electron from a non-bonding orbital on the oxygen to the π* system. [6] 2. π → π* Transitions: One or more high-intensity (high oscillator strength) absorptions in the UV region (< 400 nm), corresponding to electronic excitations within the conjugated π-system of the molecule.

-

Conclusion

The theoretical study of this compound's electronic structure, while challenging due to the compound's reactivity, is eminently achievable with modern computational tools. By employing a robust and validated methodology centered on Density Functional Theory, researchers can gain profound insights into its conformational preferences, charge distribution, orbital interactions, and spectroscopic properties. The protocols outlined in this guide, from the selection of appropriate functionals like PBE0 for spectroscopy to the detailed analysis of NBO and FMO data, provide a comprehensive roadmap for obtaining reliable and publishable results. This foundational understanding of the electronic structure is the first step toward the rational design of new molecules and materials based on the versatile aromatic nitroso scaffold.

References

-

Soto, J., Otero, J. C., & Peláez, D. (2021). Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. The Journal of Physical Chemistry A, 125(41), 9194–9203. [Link]

-

Monti, M., et al. (2020). Insights into the Interaction of Nitrobenzene and the Ag(111) Surface: a DFT Study. OSTI.GOV. [Link]

-

Maahury, M. F., & Allo, A. S. (2022). Computational Study of Nitrobenzene and Its Derivatives Using Density Functional Theory. Indonesian Journal of Chemical Research, 10(2), 88-92. [Link]

-

Jacquemin, D., Perpète, E. A., & Adamo, C. (2006). The n → π* transition in nitroso compounds: A TD-DFT study. Chemical Physics Letters, 429(1-3), 137-141. [Link]

-

Ojha, J. K., et al. (2023). Quantum Chemical Study for Structure, Electronic and NLO Properties of 2-Amino-4-nitrotoluene and 2-Amino-5-nitrotoluene. ResearchGate. [Link]

-

Wojewódka, A., et al. (2014). A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. Central European Journal of Chemistry, 12(4), 485-494. [Link]

-

Lakhera, S., et al. (2023). Investigation of the electronic and optical activity of halogen-substituted 2-nitrotoulene by density functional theory. Journal of the Iranian Chemical Society. [Link]

-

Glasovac, Z., et al. (2020). Solution equilibria of aromatic dinitroso compounds: a combined NMR and DFT study. New Journal of Chemistry, 44(30), 13133-13141. [Link]

-

Soto, J., Otero, J. C., & Peláez, D. (2021). On the Electronic Structure of Nitrobenzene: a Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. ResearchGate. [Link]

-

Vianello, R., et al. (2019). Comparison of DFT Methods for the Investigation of the Reduction Mechanisms of Aromatic Nitro- and Nitroso Compounds. Croatica Chemica Acta, 92(2), 221-232. [Link]

-

Van der Zwan, G. (Ed.). (2007). Aromatic C-nitroso Compounds. Springer. [Link]

Sources

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uou.ac.in [uou.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

2-Nitrosotoluene molecular orbital analysis

An In-depth Technical Guide to the Molecular Orbital Analysis of 2-Nitrosotoluene

Abstract